molecular formula C8H12N2O2 B055150 N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 113966-39-5

N-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B055150
CAS No.: 113966-39-5
M. Wt: 168.19 g/mol
InChI Key: QUALYALQOPNFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Idoxuridine can be synthesized through the iodination of deoxyuridine. The process involves the reaction of deoxyuridine with iodine in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide . The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of idoxuridine involves the same basic principles as the laboratory synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Scientific Research Applications

Chemistry: Idoxuridine is used as a chemical probe to study DNA synthesis and repair mechanisms. Its incorporation into DNA allows researchers to track and analyze DNA replication and repair processes .

Biology: In biological research, idoxuridine is used to label proliferating cells. It is incorporated into the DNA of dividing cells, enabling the identification and tracking of cell proliferation in various biological systems .

Medicine: Idoxuridine is primarily used in the treatment of herpes simplex keratitis. It is applied topically to the eye, where it inhibits viral DNA synthesis, thereby reducing the severity and duration of the infection .

Industry: In the pharmaceutical industry, idoxuridine is used as an active ingredient in antiviral medications. It is also used in the development of new antiviral drugs and formulations .

Comparison with Similar Compounds

    Trifluridine: Another pyrimidine analog used to treat viral eye infections.

    Acyclovir: A guanine analog used to treat herpes simplex and varicella-zoster infections.

    Foscarnet: An inorganic pyrophosphate analog used to treat herpesvirus infections.

Uniqueness of Idoxuridine: Idoxuridine’s uniqueness lies in its specific incorporation into viral DNA, which directly inhibits viral replication. Its structure allows it to mimic thymidine closely, making it highly effective in disrupting viral DNA synthesis .

Properties

CAS No.

113966-39-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-ethyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C8H12N2O2/c1-4-10(7(3)11)8-5-6(2)12-9-8/h5H,4H2,1-3H3

InChI Key

QUALYALQOPNFQQ-UHFFFAOYSA-N

SMILES

CCN(C1=NOC(=C1)C)C(=O)C

Canonical SMILES

CCN(C1=NOC(=C1)C)C(=O)C

Synonyms

Acetamide, N-ethyl-N-(5-methyl-3-isoxazolyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.